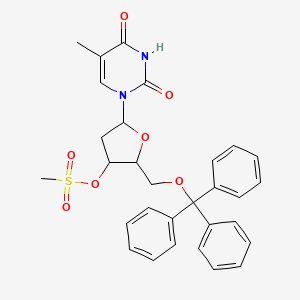

5'-O-Trityl-3'-O-mesylthymidine

CAS No.: 42214-24-4

Cat. No.: VC16244242

Molecular Formula: C30H30N2O7S

Molecular Weight: 562.6 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 42214-24-4 |

|---|---|

| Molecular Formula | C30H30N2O7S |

| Molecular Weight | 562.6 g/mol |

| IUPAC Name | [5-(5-methyl-2,4-dioxopyrimidin-1-yl)-2-(trityloxymethyl)oxolan-3-yl] methanesulfonate |

| Standard InChI | InChI=1S/C30H30N2O7S/c1-21-19-32(29(34)31-28(21)33)27-18-25(39-40(2,35)36)26(38-27)20-37-30(22-12-6-3-7-13-22,23-14-8-4-9-15-23)24-16-10-5-11-17-24/h3-17,19,25-27H,18,20H2,1-2H3,(H,31,33,34) |

| Standard InChI Key | NLAIOTWSOVURMN-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CN(C(=O)NC1=O)C2CC(C(O2)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)OS(=O)(=O)C |

Introduction

Chemical and Structural Properties of 5'-O-Trityl-3'-O-mesylthymidine

Molecular Characterization

5'-O-Trityl-3'-O-mesylthymidine is a white crystalline solid with a melting point range of 231–232°C . Its ultraviolet (UV) absorption spectrum shows a maximum at 266.3 nm, consistent with the thymine chromophore . Nuclear magnetic resonance (NMR) spectroscopy reveals distinct proton environments: the trityl group contributes a multiplet at δ 7.22–7.38 ppm (15H, aromatic), while the thymine moiety exhibits a singlet for the 3-NH proton at δ 11.24 ppm and a quartet for the H-6 proton at δ 7.61 ppm . The mesyl group appears as a singlet at δ 3.08 ppm (3H, SO2CH3) .

Stability and Reactivity

Synthetic Methodologies and Optimization

Stepwise Synthesis from Thymidine

The synthesis of 5'-O-Trityl-3'-O-mesylthymidine typically begins with thymidine (CAS 50-89-5), as outlined in a optimized procedure by Costa et al. :

-

5'-O-Tritylation: Thymidine reacts with trityl chloride (CAS 76-83-5) in pyridine at 40°C for 16 hours, yielding 5'-O-tritylthymidine .

-

3'-O-Mesylation: The intermediate is treated with methanesulfonyl chloride (CAS 124-63-0) at 0°C for 15 hours, achieving a 95% yield of the mesylated product .

-

Purification: Crystallization from hexanes-chloroform mixtures produces pure 5'-O-Trityl-3'-O-mesylthymidine .

Table 1: Key Reaction Conditions for Mesylation

| Parameter | Value |

|---|---|

| Reactants | 5'-O-Tritylthymidine, MsCl |

| Solvent | Pyridine |

| Temperature | 0°C |

| Reaction Time | 15 hours |

| Yield | 95% |

Applications in Nucleoside Analog Synthesis

Intermediate for Antiviral Agents

A seminal study by Costa et al. demonstrated the utility of 5'-O-Trityl-3'-O-mesylthymidine in synthesizing 3'-O-aminothymidine oximes, potential anti-HIV agents . The mesyl group facilitates displacement by phthalimide under Mitsunobu conditions, followed by hydrazine-mediated deprotection to yield 3'-O-aminothymidine . Subsequent oxime formation with acetaldehyde produces a mixture of syn and anti isomers, which were evaluated for antiviral activity .

Table 2: Anti-HIV Activity of 3'-O-Aminothymidine Oximes

| Compound | CC50 (μM)a | EC50 (μM)b |

|---|---|---|

| Oxime Mixture | 150 | 42 |

| AZT (Control) | >100 | 0.04 |

| *aCytotoxicity (50% cell viability reduction); *bAntiviral potency (50% HIV replication inhibition). |

Role in Oligonucleotide Synthesis

The mesyl group’s leaving group capability enables its use in synthesizing 2',3'-dideoxynucleosides, critical for chain-terminating oligonucleotides in sequencing and antisense technologies . The trityl group can be selectively removed under mild acidic conditions, allowing sequential functionalization of the 5'- and 3'-positions .

Pharmacological and Toxicological Considerations

Metabolic Stability

Future Directions and Challenges

Improving Synthetic Efficiency

Current mesylation protocols require cryogenic conditions (0°C) and extended reaction times (15 hours) . Exploring alternative sulfonating agents or catalytic methods could enhance process sustainability.

Expanding Therapeutic Applications

Given the moderate anti-HIV activity of oxime derivatives, structure-activity relationship (SAR) studies could optimize potency. Introducing fluorinated or aryl-substituted oximes may improve target binding and pharmacokinetics.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume